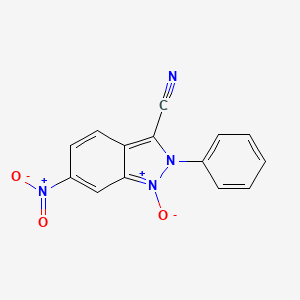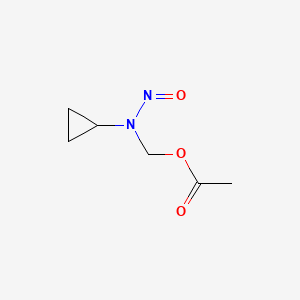![molecular formula C12H14N4O B14347082 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide CAS No. 90260-15-4](/img/structure/B14347082.png)
2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is an organic compound that features both an imidazole ring and a benzamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzamide moiety consists of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide can be achieved through several methods. One common approach involves the condensation of 2-aminoethylimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers the advantage of being environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: This compound features a similar benzamide structure but with additional functional groups that may confer different properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound contains an imidazole ring and a carboxylic acid group, making it structurally similar but functionally distinct.
Uniqueness
2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific combination of an imidazole ring and a benzamide moiety
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
90260-15-4 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-amino-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H14N4O/c13-11-4-2-1-3-10(11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8,13H2,(H,15,17) |
InChI Key |
QRVDOXHBQHMGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)


![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)


